N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(p-tolyl)oxalamide

Description

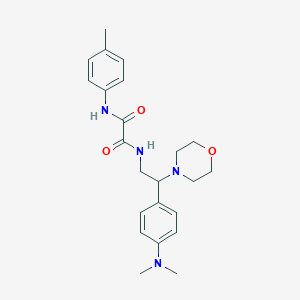

N1-(2-(4-(Dimethylamino)phenyl)-2-morpholinoethyl)-N2-(p-tolyl)oxalamide is a synthetic oxalamide derivative characterized by a dimethylaminophenyl-morpholinoethyl moiety at the N1 position and a p-tolyl group at the N2 position. Below, we compare its properties with structurally and functionally related oxalamide derivatives.

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-N'-(4-methylphenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O3/c1-17-4-8-19(9-5-17)25-23(29)22(28)24-16-21(27-12-14-30-15-13-27)18-6-10-20(11-7-18)26(2)3/h4-11,21H,12-16H2,1-3H3,(H,24,28)(H,25,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQLSYQOVWAIHHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(p-tolyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the reaction of 4-(dimethylamino)benzaldehyde with morpholine to form an intermediate, which is then reacted with p-tolyl isocyanate to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dichloromethane to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(p-tolyl)oxalamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Epigenetic Regulation

One of the primary applications of this compound is its role as an inhibitor of bromodomains, which are critical in the regulation of gene expression through epigenetic mechanisms. Specifically, it has been noted for its dual inhibitory action on CBP/p300 (IC50 = 0.65 μM) and BRD4 (IC50 = 1.5 μM) bromodomains . This inhibition can be pivotal in cancer research, where dysregulation of these pathways is often implicated.

Anticancer Activity

The compound's ability to modulate epigenetic factors positions it as a promising candidate in cancer therapy. By inhibiting the bromodomains, it may disrupt the transcriptional programs that drive tumorigenesis, thus potentially leading to reduced tumor growth and enhanced apoptosis in cancer cells.

Chemical Probes for Biological Research

Beyond therapeutic applications, N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(p-tolyl)oxalamide serves as a valuable chemical probe in biological studies. Its specificity for bromodomains allows researchers to explore the roles of these proteins in various biological processes, including differentiation and response to cellular stress.

Potential in Neurological Disorders

Given its structural similarity to other compounds with neuroactive properties, there is potential for this compound to be investigated for applications in treating neurological disorders. The dimethylamino group may contribute to its ability to cross the blood-brain barrier, making it a candidate for further exploration in neuropharmacology.

Table: Summary of Key Studies Involving this compound

Detailed Insights

- Mechanism of Action : The compound's mechanism involves binding to specific bromodomains, thereby preventing the interaction between acetylated lysines on histones and bromodomain-containing proteins. This blockade can lead to altered gene expression patterns that are beneficial in therapeutic contexts.

- Synergistic Effects : Research indicates that combining this compound with other therapeutic agents may lead to synergistic effects, enhancing overall efficacy against resistant cancer cell lines.

- Safety Profile : Preliminary studies suggest a favorable safety profile; however, comprehensive toxicological assessments are necessary for clinical applications.

Mechanism of Action

The mechanism of action of N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(p-tolyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Oxalamides

Key Observations :

- The p-tolyl group (methyl-substituted phenyl) at N2 is structurally simpler than the pyridyl or hydroxybenzoyl groups in analogs, which may reduce metabolic complexity compared to S336 or Compound 16 .

Pharmacological and Functional Comparisons

Receptor Binding and Activity

- 16.099) act as umami flavor enhancers via agonism of the hTAS1R1/hTAS1R3 receptor. Their pyridyl and methoxy groups are critical for receptor affinity .

- Compound 18 (N1-(2-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide) demonstrates how halogenation (fluorine) may modulate bioactivity, though its specific targets are unspecified .

- The target compound’s dimethylamino group could impart basicity, influencing solubility and membrane permeability, while the morpholinoethyl group may mimic tertiary amine functionalities in bioactive molecules like kinase inhibitors .

Metabolic Stability and Pathways

- 16.099 and 16.100 are metabolized via hydrolysis and oxidation, with safety margins exceeding 500 million due to rapid clearance .

Implications for the Target Compound :

- The dimethylamino group may introduce hepatotoxic or neurotoxic risks absent in methoxy/pyridyl analogs, necessitating specific metabolite studies.

- High margins of safety for related oxalamides suggest a favorable profile, but substituent-specific assays are required .

Biological Activity

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(p-tolyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a dimethylamino group, a morpholino group, and an oxalamide linkage. Its molecular formula is , with a molecular weight of approximately 398.51 g/mol. The presence of the dimethylamino moiety is significant for its biological activity, influencing both solubility and interaction with biological targets.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits notable anticancer activity against various cancer cell lines:

- Cell Line Studies : The compound has shown significant cytotoxic effects on the MDA-MB-231 (breast cancer) and Panc-1 (pancreatic cancer) cell lines. At concentrations of 1 μM and 2 μM, it completely inhibited colony formation in MDA-MB-231 cells and significantly affected Panc-1 cell viability .

- Mechanism of Action : The compound's mechanism appears to involve the induction of apoptosis in cancer cells, as indicated by increased markers of apoptosis and reduced cell viability. Additionally, it does not significantly affect cell migration, suggesting a selective action against proliferation rather than motility .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound:

- Dimethylamino Group : This group enhances lipophilicity and may facilitate better membrane permeability, contributing to its cytotoxic effects.

- Morpholino Ethyl Linkage : The morpholino group is thought to play a role in binding affinity to specific biological targets, potentially enhancing the compound's selectivity towards cancer cells .

Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound on MDA-MB-231 and Panc-1 cells. Results indicated:

- IC50 Values : The IC50 for MDA-MB-231 was found to be approximately 0.5 μM, while for Panc-1 it was around 1 μM.

- Colony Formation Assay : At 2 μM concentration, complete inhibition of colony formation was observed in both cell lines .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways involved in the anticancer activity:

- Apoptosis Induction : Flow cytometry analysis revealed an increase in apoptotic cells after treatment with the compound.

- Gene Expression Changes : Upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes were noted, supporting its role as an apoptosis inducer .

Data Summary Table

| Parameter | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 398.51 g/mol |

| IC50 (MDA-MB-231) | 0.5 μM |

| IC50 (Panc-1) | 1 μM |

| Mechanism | Apoptosis induction |

| Target Cell Lines | MDA-MB-231, Panc-1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.